

Stearyl gallate CAS number and molecular weight.

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Compound of Interest

Compound Name: Stearyl gallate

Cat. No.: B076713

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An In-Depth Technical Guide to **Stearyl Gallate**

Introduction

Stearyl gallate, the ester of stearyl alcohol and gallic acid, is a lipophilic antioxidant and potential antiviral agent. Its elongated alkyl chain enhances its solubility in fats and lipids, making it a subject of interest for applications in food preservation, cosmetics, and pharmaceuticals. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and known biological activities of **stearyl gallate**, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of **stearyl gallate** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
CAS Number	10361-12-3	[1] [2] [3] [4] [5] [6]
Molecular Weight	422.6 g/mol	[1] [2] [7]
Molecular Formula	C25H42O5	[1] [3] [7]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of the biological activities of **stearyl gallate** and related alkyl gallates are outlined below.

Synthesis of Stearyl Gallate

A general method for the synthesis of alkyl gallates involves the esterification of gallic acid with the corresponding alcohol.

Procedure for Esterification of Gallic Acid:

- Dissolve gallic acid (1 equivalent) in an appropriate solvent such as tetrahydrofuran (THF) at 0°C.
- Add stearyl alcohol (2 equivalents) and a coupling agent like N,N'-diisopropylcarbodiimide (DIC) (1.5 equivalents).
- Stir the reaction mixture at 0°C for 1 hour.
- Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) and continue stirring at 0°C for 6 hours, then allow the reaction to warm to room temperature.
- Monitor the reaction completion using thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether, filter to remove any solid byproducts, and evaporate the solvent.
- Purify the crude product by silica gel column chromatography to obtain pure **stearyl gallate**.
[3]

Antioxidant Activity Assays

The antioxidant capacity of **stearyl gallate** can be evaluated using several common spectrophotometric methods.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

- Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical. The reduction of the violet DPPH radical to the

yellow diphenylpicrylhydrazine is monitored by a decrease in absorbance.

- Protocol:
 - Prepare a stock solution of DPPH in methanol (e.g., 1×10^{-4} M).
 - Prepare various concentrations of **stearyl gallate** in methanol.
 - Mix 1 mL of each **stearyl gallate** solution with 2 mL of the DPPH solution.
 - Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
 - Measure the absorbance at 517 nm against a blank.
 - Calculate the percentage of radical scavenging activity.[\[8\]](#)[\[9\]](#)

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

- Principle: This method is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS \bullet +), which has a characteristic blue-green color. The reduction of ABTS \bullet + by an antioxidant results in a loss of color, which is measured spectrophotometrically.
- Protocol:
 - Generate the ABTS \bullet + by reacting a 7 mM ABTS solution with a 4.95 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.
 - Dilute the ABTS \bullet + solution with methanol to an absorbance of 1.0-1.5 at 734 nm.
 - Add a small volume of the **stearyl gallate** sample to the diluted ABTS \bullet + solution.
 - After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[\[8\]](#)

3. Ferric Reducing Antioxidant Power (FRAP) Assay:

- Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe $^{3+}$ -TPZ) complex to the ferrous (Fe $^{2+}$) form, which has an intense blue

color and can be monitored at 593 nm.

- Protocol:
 - Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ in a 10:1:1 ratio.
 - Warm the FRAP reagent to 37°C.
 - Add a small volume of the **stearyl gallate** sample to the FRAP reagent.
 - Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
 - Measure the absorbance at 593 nm.[\[8\]](#)

Antiviral Activity Assay against Herpes Simplex Virus Type 1 (HSV-1)

Plaque Reduction Assay:

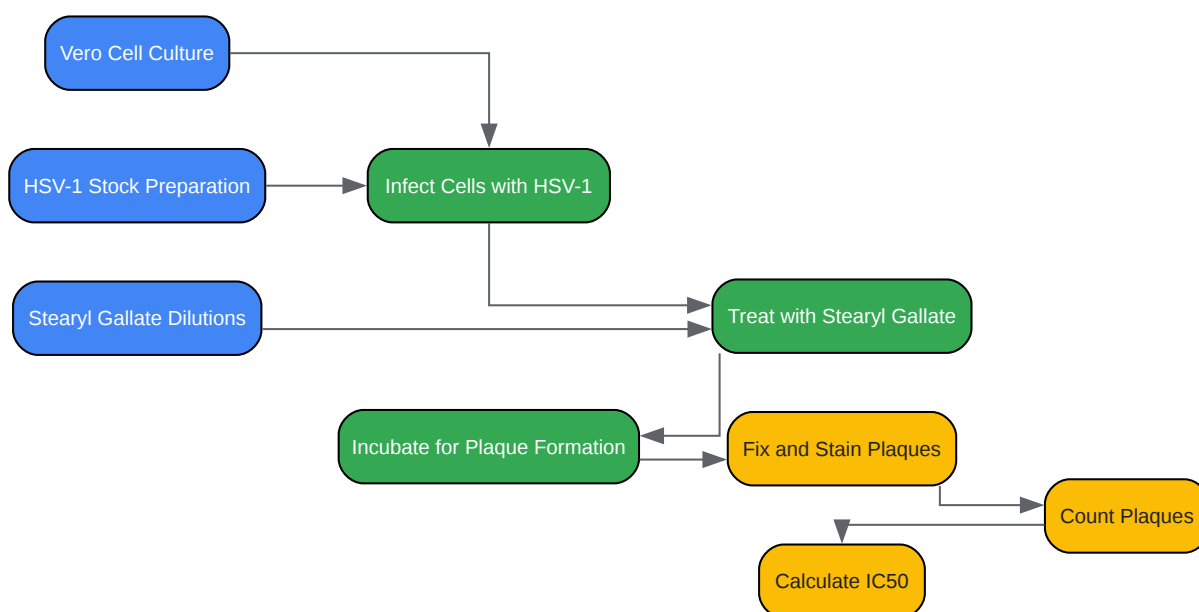
- Principle: This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC_{50}).
- Protocol:
 - Seed Vero cells (or another susceptible cell line) in 24-well plates and grow to confluence.
 - Infect the cell monolayers with HSV-1 at a specific multiplicity of infection (MOI) for 1 hour.
 - Remove the virus inoculum and overlay the cells with fresh medium containing various concentrations of **stearyl gallate**.
 - Incubate the plates for a period that allows for plaque formation (e.g., 24-48 hours).
 - Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
 - The percentage of plaque inhibition is calculated relative to an untreated virus control.[\[4\]](#)
[\[10\]](#)

Signaling Pathways

Currently, there is a lack of specific studies detailing the direct interaction of **stearyl gallate** with cellular signaling pathways. However, related gallic acid esters have been shown to modulate inflammatory pathways. For instance, methyl gallate has been demonstrated to inhibit the MAPK and NF- κ B signaling pathways.[11] Given the structural similarity, it is plausible that **stearyl gallate** may exert its biological effects through similar mechanisms, although this requires experimental validation. The antioxidant properties of **stearyl gallate** suggest a potential role in modulating signaling pathways sensitive to the cellular redox state.

Workflow and Diagrams

The following diagram illustrates a general workflow for assessing the antiviral activity of **stearyl gallate** against HSV-1.



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Caption: Workflow for Determining the Anti-HSV-1 Activity of **Stearyl Gallate**.

This diagram outlines the key steps from cell and virus preparation to the final calculation of the half-maximal inhibitory concentration (IC_{50}).

Conclusion

Stearyl gallate is a molecule of significant interest due to its lipophilic nature and antioxidant properties. The experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate its biological activities. While its direct impact on cellular signaling pathways remains an area for future investigation, its potential as an antioxidant and antiviral agent is evident. Further studies are warranted to elucidate its precise mechanisms of action and to explore its full therapeutic and industrial potential.

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